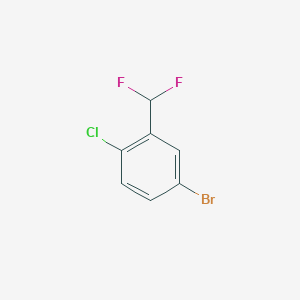

4-Bromo-1-chloro-2-(difluoromethyl)benzene

描述

Significance of Polyhalogenated Aromatic Systems as Synthetic Building Blocks

Polyhalogenated aromatic compounds, which are benzene (B151609) derivatives bearing multiple halogen substituents, are of significant interest in organic synthesis. These molecules serve as versatile synthetic intermediates, primarily due to the differential reactivity of the carbon-halogen bonds, which allows for selective transformations. The presence of multiple halogens on an aromatic ring provides several strategic advantages for synthetic chemists.

These systems are crucial starting materials for the construction of complex molecular architectures, including polycyclic aromatic hydrocarbons (PAHs). nih.gov The controlled, regioselective manipulation of carbon-halogen bonds through reactions such as cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution enables the stepwise introduction of various functional groups. This controlled functionalization is fundamental in building up the complex scaffolds required for advanced materials and biologically active molecules. The ability to perform sequential and site-selective reactions on a polyhalogenated arene makes it a powerful platform for creating diverse molecular libraries for drug discovery and other applications.

Strategic Importance of Difluoromethyl Moieties in Advanced Organic Research

The difluoromethyl (CF2H) group has emerged as a critical structural motif in contemporary organic and medicinal chemistry. researchgate.netnih.gov Its incorporation into organic molecules is a widely used strategy for optimizing the physicochemical and biological properties of lead compounds in drug discovery. nih.gov The unique properties of the CF2H group allow it to serve as a bioisostere for other functional groups, such as hydroxyl, thiol, and amine groups. nih.govnih.gov

The strategic replacement of these common pharmacophores with a difluoromethyl group can lead to significant improvements in a drug candidate's profile. nih.gov These enhancements often include increased metabolic stability, improved membrane permeability, and better bioavailability. nih.gov The CF2H moiety's ability to act as a lipophilic hydrogen bond donor further enhances its utility, as it can participate in key interactions with biological targets like enzymes, potentially increasing binding affinity and selectivity. researchgate.netnih.gov Consequently, the development of efficient methods for introducing the difluoromethyl group into diverse organic molecules is an area of active research. researchgate.net

When attached to a phenyl ring, the difluoromethyl group exerts significant electronic effects that alter the properties of the aromatic system. The two highly electronegative fluorine atoms make the CF2H group a strong electron-withdrawing substituent. This electron-withdrawing nature is comparable to that of a nitro group and can significantly influence the reactivity of the aromatic ring, for instance by modifying the acidity of nearby protons or directing the regioselectivity of electrophilic aromatic substitution reactions.

Contextualization of 4-Bromo-1-chloro-2-(difluoromethyl)benzene within Organohalogen and Organofluorine Chemistry Research

The compound this compound is a prime example of a molecule that embodies the strategic principles of both organohalogen and organofluorine chemistry. As a polyhalogenated aromatic system, it features three distinct halogen substituents—bromine, chlorine, and the fluorine atoms of the difluoromethyl group—on a benzene ring. This specific arrangement of halogens provides multiple reactive sites that can be selectively functionalized, making it a valuable building block in multi-step organic synthesis.

The bromine atom, for instance, is a common handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. wikipedia.orgnbinno.com The chlorine atom offers another potential site for modification, although it is generally less reactive than bromine in such reactions, allowing for selective transformations. The presence of the difluoromethyl group places this compound at the forefront of research in medicinal and agricultural chemistry, given the beneficial properties this moiety imparts. nih.gov Therefore, this compound serves as a highly functionalized and versatile intermediate, poised for the synthesis of complex target molecules that leverage the unique advantages of both polyhalogenation and difluoromethylation.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-chloro-2-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTHMVITKJWPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627527-07-5 | |

| Record name | 4-bromo-1-chloro-2-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 1 Chloro 2 Difluoromethyl Benzene and Analogues

Direct Functionalization Approaches for Halogenated Arenes

Direct functionalization involves introducing the required atoms or groups onto a pre-existing aromatic core. This is a highly convergent approach, often valued for its efficiency.

Electrophilic Aromatic Substitution Strategies for Selective Halogen Introduction

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the context of synthesizing 4-Bromo-1-chloro-2-(difluoromethyl)benzene, this strategy would typically involve the bromination of a 1-chloro-2-(difluoromethyl)benzene (B2850363) precursor. The success of this approach hinges on the directing effects of the substituents already present on the benzene (B151609) ring.

In an SEAr reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism: the initial attack by the aromatic ring's π-electrons on the electrophile forms a stabilized carbocation intermediate (an arenium ion), followed by the rapid removal of a proton to restore aromaticity. msu.edu For halogenation, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is often employed to "activate" the halogen, making it a more potent electrophile. masterorganicchemistry.com

The regioselectivity of the substitution is governed by the electronic properties of the substituents on the ring.

-Cl (Chloro group): This group is deactivating due to its inductive electron-withdrawing effect but acts as an ortho, para-director because its lone pairs can stabilize the carbocation intermediate through resonance. libretexts.orgyoutube.com

-CHF₂ (Difluoromethyl group): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating and meta-directing group. alfa-chemistry.com

When brominating a precursor like 1-chloro-2-(difluoromethyl)benzene, the directing effects of both groups must be considered. The chloro group at position 1 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The difluoromethyl group at position 2 directs incoming electrophiles to positions 4 and 6 (both meta). In this case, the directing effects of both groups are concerted, reinforcing substitution at the C-4 and C-6 positions. This makes the selective introduction of bromine at the C-4 position a highly feasible synthetic step.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Position(s) |

|---|---|---|---|

| -Cl | Halogen | Deactivating | Ortho, Para |

| -CHF₂ | Fluoroalkyl | Deactivating | Meta |

| -CH₃ | Alkyl | Activating | Ortho, Para |

| -NO₂ | Nitro | Deactivating | Meta |

| -OH | Hydroxyl | Activating | Ortho, Para |

Radical-Mediated Difluoromethylation Techniques on Aromatic Substrates

An alternative strategy involves introducing the difluoromethyl group onto a pre-halogenated aromatic substrate, such as 1-bromo-4-chlorobenzene. Radical difluoromethylation has become a powerful method for this transformation, offering mild reaction conditions and high functional group tolerance. scilit.com This approach relies on the generation of the difluoromethyl radical (•CF₂H), which can then be added to the aromatic ring. alfa-chemistry.com A variety of precursors have been developed to generate this radical. scilit.com

Table 2: Common Precursors for Radical Difluoromethylation

| Precursor Reagent | Common Activation Method |

|---|---|

| Bromodifluoromethane (B75531) (BrCF₂H) | Photoredox Catalysis, Metal Catalysis |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Thermal Decomposition |

| S-(Difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H) | Radical Initiators, Photolysis |

| Imidazolium Salts (e.g., IMDN-SO₂CF₂H) | Photoredox Catalysis rsc.org |

Mechanistic Pathways of Radical Difluoromethylation (e.g., C-H difluoromethylation)

The mechanism for radical difluoromethylation of an arene typically involves the direct replacement of a C-H bond. This process, known as C-H functionalization, is highly desirable for its atom economy. The general pathway proceeds as follows:

Radical Generation: A difluoromethyl radical (•CF₂H) is generated from a suitable precursor, often through the action of a photocatalyst, a metal catalyst, or a radical initiator. rsc.orgrsc.org

Radical Addition: The nucleophilic •CF₂H radical adds to the electron-deficient π-system of the aromatic substrate. In the case of 1-bromo-4-chlorobenzene, the positions for radical attack are influenced by the electronic effects of the halogens.

Rearomatization: The resulting radical intermediate must be oxidized and then deprotonated to restore the aromatic system, yielding the final difluoromethylated product.

This direct C-H functionalization avoids the need to pre-install leaving groups on the aromatic ring, streamlining the synthetic process. rsc.org

Photoredox Catalysis in the Synthesis of Fluorinated Aromatic Systems

Photoredox catalysis has revolutionized the synthesis of complex organic molecules, including fluorinated aromatic systems. rsc.orgresearchgate.net This technique utilizes visible light to drive chemical reactions under exceptionally mild conditions, often at room temperature. mdpi.comlookchem.com It provides a powerful platform for generating radicals, including the •CF₂H radical, through single-electron transfer (SET) processes. acs.org

The core principle involves a photocatalyst, typically a ruthenium or iridium complex, that absorbs visible light and enters an excited state. acs.org This excited-state catalyst can then act as a potent single-electron oxidant or reductant. In the context of difluoromethylation, the excited photocatalyst can reduce a difluoromethyl precursor (like BrCF₂H) to generate the •CF₂H radical, which then enters the catalytic cycle. acs.orgmdpi.com

Application of Visible-Light Photoredox Catalysis

The application of visible-light photoredox catalysis is particularly advantageous for late-stage functionalization, where a difluoromethyl group is introduced into a complex molecule. nih.govlookchem.com This method's compatibility with a wide range of functional groups makes it ideal for synthesizing intricate structures like pharmaceuticals and agrochemicals. researchgate.netmdpi.com For instance, the difluoromethylation of phenols and thiophenols using difluorobromoacetic acid has been achieved efficiently under visible-light photoredox conditions. lookchem.com This approach offers a sustainable and green alternative to traditional methods that may require harsh reagents or high temperatures. nih.gov

Building Block Strategies in the Synthesis of Substituted Difluoromethylbenzenes

In contrast to direct functionalization, building block strategies involve piecing together smaller, pre-functionalized molecules. This approach is often more linear but can provide better control over regiochemistry and is essential when direct functionalization methods are not feasible or selective.

For the synthesis of this compound, a building block approach might involve:

Starting with a difluoromethylated arene: A commercially available or synthesized molecule like 2-chloro-1-(difluoromethyl)benzene could be used as the starting material. This compound would then undergo electrophilic bromination, as described in section 2.1.1, to install the bromine atom at the C-4 position.

Cross-coupling reactions: A dihalogenated benzene, such as 1,4-dibromo-2-chlorobenzene, could be coupled with a difluoromethyl source. Copper-mediated cross-coupling reactions are a known method for forming C(sp²)-CF₂H bonds. rsc.org

Transformation of functional groups: One could start with a precursor like 4-bromo-1-chloro-2-formylbenzene. The aldehyde group could then be converted to the difluoromethyl group via deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST).

The use of fluorinated building blocks remains a cornerstone of drug discovery, as it allows for the systematic exploration of chemical space by incorporating these valuable motifs into various molecular scaffolds. nih.gov

Multi-step Synthetic Sequences from Readily Available Precursors

The synthesis of this compound can be envisaged through several multi-step pathways, commencing from commercially available and structurally simpler precursors. The order of introduction of the bromo, chloro, and difluoromethyl substituents is critical and is governed by the directing effects of the groups present on the aromatic ring at each stage.

One plausible route begins with a substituted toluene (B28343) derivative, such as 2-bromo-5-chlorotoluene (B148796). The methyl group in this precursor can serve as a handle for subsequent transformation into the difluoromethyl group. The synthesis could proceed as follows:

Radical Bromination: The methyl group of 2-bromo-5-chlorotoluene can be converted to a dibromomethyl group (–CHBr₂) via a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide under photolytic or thermal conditions.

Halogen Exchange (Halex) Reaction: The resulting dibromomethyl derivative can then be subjected to a halogen exchange reaction to replace the bromine atoms with fluorine. Reagents such as antimony trifluoride (SbF₃) or silver(I) fluoride (B91410) (AgF) are commonly employed for this transformation.

An alternative approach could involve the introduction of the difluoromethyl group at a later stage, starting from a functionalized benzoic acid derivative, for example, 5-bromo-2-chlorobenzoic acid. This strategy leverages the carboxyl group as a precursor to the difluoromethyl moiety.

Reduction to Aldehyde: The benzoic acid can be reduced to the corresponding benzaldehyde. This can be achieved via conversion to the acid chloride followed by a Rosenmund reduction or by using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Deoxyfluorination: The resulting 4-bromo-1-chloro-2-formylbenzene can then be converted to the difluoromethyl group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or its more stable analogues are effective reagents for this transformation, converting the aldehyde directly to the difluoromethyl group.

A third potential pathway involves the direct difluoromethylation of a pre-functionalized aromatic ring. For instance, starting with 1-bromo-4-chlorobenzene, a difluoromethyl group could be introduced at the 2-position. However, the directing effects of the bromo and chloro substituents (both ortho, para-directing) would likely lead to a mixture of isomers, making this a less regioselective approach without a suitable directing group.

Table 1: Proposed Synthetic Routes from Readily Available Precursors

| Starting Material | Key Intermediates | Key Reactions |

| 2-Bromo-5-chlorotoluene | 2-Bromo-1-(dibromomethyl)-5-chlorobenzene | Radical Bromination, Halogen Exchange |

| 5-Bromo-2-chlorobenzoic acid | 4-Bromo-1-chloro-2-formylbenzene | Reduction, Deoxyfluorination |

| 1-Bromo-4-chlorobenzene | Mixture of isomers | Direct Difluoromethylation |

Interconversion of Halogenated and Fluorinated Aromatic Intermediates

The synthesis of this compound is intrinsically linked to the interconversion of various halogenated and fluorinated aromatic intermediates. Modern cross-coupling reactions and radical chemistry have provided powerful tools for these transformations.

Recent advancements in metallaphotoredox catalysis have enabled the difluoromethylation of aryl bromides using simple and commercially available reagents like bromodifluoromethane (BrCF₂H). This approach involves the generation of a difluoromethyl radical, which is then coupled with the aryl bromide in the presence of a nickel and a photoredox catalyst. This method could potentially be applied to a substrate like 1,2-dibromo-4-chlorobenzene, where one of the bromine atoms could be selectively converted to a difluoromethyl group.

Palladium-catalyzed cross-coupling reactions also offer a viable strategy. For example, an aryl halide can be coupled with an aryldifluoromethyl trimethylsilane (B1584522) (TMSCF₂Ar) reagent. In the context of synthesizing the target molecule, a precursor such as 2,5-dichloro-1-bromobenzene could potentially undergo a selective palladium-catalyzed coupling at the more reactive C-Br bond with a suitable difluoromethylating agent.

Furthermore, the direct difluoromethylation of aryl halides can be achieved using stable and isolable difluoromethyl zinc reagents in combination with a nickel catalyst. This method has been shown to be effective for aryl iodides, bromides, and triflates at room temperature, offering a mild and efficient route for the introduction of the –CF₂H group.

Control of Chemo- and Regioselectivity in Aromatic Functionalization

The successful synthesis of this compound hinges on the precise control of chemo- and regioselectivity during the functionalization of the aromatic ring.

Directed Ortho-Metalation and Substituent Effects

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity in aromatic substitution. This technique involves the use of a directing metalation group (DMG) that chelates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. While the bromo and chloro substituents themselves are not strong DMGs, a precursor molecule containing a suitable DMG, such as an amide or a methoxy (B1213986) group, could be employed to direct the introduction of one of the halogens or a precursor to the difluoromethyl group at the desired position.

In the absence of a strong directing group, the regiochemical outcome of electrophilic aromatic substitution is dictated by the electronic effects of the substituents already present on the ring. Both bromine and chlorine are deactivating yet ortho, para-directing groups. Therefore, in a substrate like 1-bromo-4-chlorobenzene, electrophilic attack is favored at the positions ortho and para to the existing halogens. This inherent lack of selectivity for the 2-position makes a sequential electrophilic substitution strategy challenging for achieving the desired 1,2,4-trisubstitution pattern without the formation of significant isomeric impurities.

Stereochemical Considerations in Related Transformations

The target molecule, this compound, is achiral, and therefore, stereochemical considerations are not directly pertinent to its synthesis. However, it is noteworthy that many modern difluoromethylation reactions, particularly those that proceed through radical intermediates, are generally not stereoselective. In the context of synthesizing more complex, chiral analogues, the lack of inherent stereocontrol in radical additions would necessitate the use of chiral auxiliaries or catalysts to induce enantioselectivity.

Novel Reagent Development for Aromatic Difluoromethylation

The field of aromatic difluoromethylation has been revolutionized by the development of novel reagents that offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to traditional methods.

One of the most significant advancements has been the development of reagents for the generation of the difluoromethyl radical (•CF₂H). Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, often referred to as the Baran reagent or DFMS), is a bench-stable solid that can generate the •CF₂H radical under mild conditions, typically using an oxidant such as tert-butyl hydroperoxide. This reagent has proven effective for the direct difluoromethylation of a wide range of heterocycles and some arenes.

Photocatalysis has also emerged as a powerful tool for aromatic difluoromethylation. Visible-light-mediated processes can generate difluoromethyl radicals from precursors like bromodifluoromethane or difluoromethyl sulfones. These reactions often proceed under very mild conditions and exhibit excellent functional group compatibility. The regioselectivity in these radical reactions is often governed by the electronic properties of the aromatic substrate, with the nucleophilic •CF₂H radical preferentially attacking electron-deficient positions.

Table 2: Selected Novel Reagents for Aromatic Difluoromethylation

| Reagent/Precursor | Method of Activation | Key Features |

| Bromodifluoromethane (BrCF₂H) | Metallaphotoredox Catalysis | Commercially available, mild conditions |

| Aryldifluoromethyl Trimethylsilanes (TMSCF₂Ar) | Palladium Catalysis | Cross-coupling approach |

| Difluoromethyl Zinc Reagents | Nickel Catalysis | Stable, isolable reagent, room temperature reactions |

| Zinc Difluoromethanesulfinate (DFMS) | Oxidation (e.g., with TBHP) | Bench-stable solid, generates •CF₂H radical |

| Difluoromethyl Sulfones | Photocatalysis | Mild, visible-light mediated radical generation |

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 1 Chloro 2 Difluoromethyl Benzene

Reactivity in Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions are highly dependent on the electronic nature of the substituents already present on the benzene (B151609) ring. msu.edu For 4-Bromo-1-chloro-2-(difluoromethyl)benzene, all three substituents are electron-withdrawing, leading to a significant deactivation of the ring towards electrophilic attack compared to unsubstituted benzene. quora.com

Halogen Substituents (Bromo and Chloro): Halogens exhibit a dual nature. Due to their high electronegativity, they pull electron density away from the aromatic ring through the sigma bonds, an effect known as a negative inductive effect (-I). wikipedia.orglibretexts.org This withdrawal of electron density makes the ring less nucleophilic and thus deactivates it towards attack by electrophiles. pressbooks.pub Conversely, halogens possess lone pairs of electrons in p-orbitals that can be delocalized into the pi-system of the benzene ring, a positive resonance effect (+R or +M). wikipedia.orgstackexchange.com This resonance effect donates electron density to the ring. For halogens, the deactivating inductive effect is stronger than the activating resonance effect, resulting in a net deactivation of the ring. wikipedia.orglibretexts.orgpressbooks.pub

Difluoromethyl Substituent (-CHF₂): The difluoromethyl group is a potent electron-withdrawing group. The two highly electronegative fluorine atoms strongly pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring. This is a powerful negative inductive effect (-I). rsc.org Unlike halogens, the -CHF₂ group has no lone pairs to donate, and therefore it lacks an opposing resonance donation effect. Consequently, it acts as a strong deactivating group. youtube.com The electron-withdrawing strength of a -CHF₂ group is significant, though slightly less than that of a trifluoromethyl (-CF₃) group. rsc.org

The combined presence of two deactivating halogens and a strongly deactivating difluoromethyl group renders the aromatic ring of this compound highly electron-deficient and thus substantially less reactive in electrophilic aromatic substitution reactions.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -Cl (Chloro) | -I (Withdrawing) | +R (Donating) | Deactivating |

| -Br (Bromo) | -I (Withdrawing) | +R (Donating) | Deactivating |

| -CHF₂ (Difluoromethyl) | -I (Withdrawing) | None | Strongly Deactivating |

While the rate of EAS is governed by activation/deactivation, the position of substitution (regiochemistry) is determined by the directing effects of the substituents.

Halogens (Ortho-, Para- Directors): Despite being deactivating, halogens direct incoming electrophiles to the positions ortho and para to themselves. pressbooks.publibretexts.org This is because the resonance donation (+R effect) from the halogen lone pairs effectively stabilizes the positive charge of the arenium ion intermediate formed during the reaction. libretexts.orglibretexts.org This stabilization is only possible when the electrophile adds to the ortho or para positions.

Difluoromethyl Group (Meta- Director): Strongly deactivating groups that operate primarily through a negative inductive effect, like -CHF₂, are meta-directors. wikipedia.orgyoutube.com Attack at the meta position keeps the positive charge of the arenium ion intermediate further away from the electron-withdrawing substituent, resulting in a less destabilized intermediate compared to ortho or para attack. youtube.com

For this compound, the regiochemical outcome of an EAS reaction is a result of the competing directing effects of the three substituents on the three available positions (C3, C5, C6).

Attack at C3: This position is ortho to both the -Cl and -Br groups, and ortho to the -CHF₂ group.

Attack at C5: This position is para to the -Cl group, ortho to the -Br group, and meta to the -CHF₂ group.

Attack at C6: This position is ortho to the -Cl group and is significantly sterically hindered by the adjacent -Cl and -CHF₂ groups.

Table 2: Directing Effects on Available Positions for EAS

| Substituent (Position) | Directing Effect | Favored Position(s) |

|---|---|---|

| -Cl (C1) | Ortho, Para | C6 (ortho), C3 (ortho), C5 (para) |

| -CHF₂ (C2) | Meta | C5 |

| -Br (C4) | Ortho, Para | C3 (ortho), C5 (ortho) |

Predicted Outcome: Strong preference for substitution at C5.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While resistant to electrophilic attack, the electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halide). libretexts.orgyoutube.com These EWGs are essential as they stabilize the negative charge of the Meisenheimer intermediate through resonance and/or induction.

In this compound, the potent electron-withdrawing -CHF₂ group plays a critical role in activating the ring towards nucleophilic attack.

Substitution at C1 (Chloro): The chloro group is positioned ortho to the -CHF₂ group. This ortho relationship provides powerful activation for nucleophilic attack at C1. The -CHF₂ group can effectively stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.

Substitution at C4 (Bromo): The bromo group is positioned meta to the -CHF₂ group. An EWG in the meta position does not provide resonance stabilization for the negative charge of the intermediate. libretexts.org Therefore, the bromo group at C4 is not significantly activated towards SNAr.

Consequently, nucleophilic aromatic substitution reactions on this molecule are expected to occur selectively at the C1 position, leading to the displacement of the chloride ion.

Halogen exchange on an aromatic ring is a specific type of SNAr reaction. The classic Finkelstein reaction, which involves halide exchange, is typically applied to alkyl halides. wikipedia.org Aromatic halogen exchange is more challenging and often requires catalysis, for instance by copper(I) salts in a process known as the aromatic Finkelstein reaction. wikipedia.org

Considering a non-catalyzed SNAr pathway for a bromide-to-chloride displacement on this compound, a nucleophilic attack by a chloride ion (Cl⁻) would be required to displace the bromide at C4. As established in the previous section, the C4 position is not activated towards nucleophilic attack because the primary EWG (-CHF₂) is in a meta position. Therefore, a direct bromide-to-chloride displacement via a standard SNAr mechanism is mechanistically disfavored and highly unlikely to occur. The more plausible halogen exchange reaction on this substrate via an SNAr pathway would involve the displacement of the activated chloride at C1 by a different halide nucleophile, such as fluoride (B91410).

Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common starting materials for these transformations. The reactivity of different aryl halides in the crucial oxidative addition step of most catalytic cycles (e.g., with Palladium(0) catalysts) is highly dependent on the carbon-halogen bond strength.

The established reactivity order for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl

This differential reactivity is a key feature in the chemistry of this compound. The carbon-bromine (C-Br) bond is weaker and therefore significantly more reactive than the carbon-chlorine (C-Cl) bond in typical metal-catalyzed cross-coupling reactions. acs.org This allows for highly selective functionalization of the molecule. It is possible to perform a cross-coupling reaction that targets the C-Br bond at the C4 position while leaving the C-Cl bond at the C1 position completely intact. This regioselectivity provides a robust strategy for the stepwise elaboration of the molecular scaffold.

Table 3: Predicted Outcomes of Selective Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagents | Expected Major Product | Bond Reacted |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-1-chloro-2-(difluoromethyl)benzene | C-Br |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 4-(Alkynyl)-1-chloro-2-(difluoromethyl)benzene | C-Br |

| Heck Coupling | Alkene, Pd catalyst, Base | 4-(Alkenyl)-1-chloro-2-(difluoromethyl)benzene | C-Br |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl/alkyl-4-amino-1-chloro-2-(difluoromethyl)benzene | C-Br |

Rearrangement and Isomerization Mechanisms of Halogenated Arenes

Under specific conditions, the halogen and other substituents on an aromatic ring can migrate, leading to constitutional isomers of the starting material. These rearrangement and isomerization reactions are governed by distinct mechanisms, typically promoted by strong bases or acids.

Base-Catalyzed Rearrangement: The Halogen Dance

The "halogen dance" is a fascinating rearrangement reaction observed for halogenated aromatics and heteroaromatics under the influence of a very strong base, such as lithium diisopropylamide (LDA). The reaction involves the migration of a halogen atom from its original position to another position on the same aromatic ring. The driving force is the formation of a thermodynamically more stable organometallic intermediate (typically an aryllithium).

The mechanism for a potential halogen dance on a substrate like this compound would proceed as follows:

Deprotonation: The strong base abstracts a proton from the aromatic ring. The position of deprotonation is directed by the substituents. The chloro and difluoromethyl groups are ortho-directing for lithiation, suggesting that deprotonation would likely occur at C3, between the chloro and difluoromethyl groups, to form an aryllithium species.

Intermolecular Halogen Transfer: The aryllithium intermediate can act as a nucleophile, abstracting a bromine atom from another molecule of the starting material (the halogen donor). This is not a simple intramolecular hop but a series of intermolecular halogen-metal exchanges.

Isomerization: This exchange leads to a new aryllithium species where the lithium is at the original site of the bromine (C4) and a new dihalogenated compound. This process continues, allowing the halogen to "dance" around the ring until the most stable aryllithium is formed. The final position of the halogen is determined after quenching the reaction with an electrophile (e.g., H₂O).

The thermodynamic stability of the intermediate aryl anion/organometallic species dictates the final product distribution.

Acid-Catalyzed Isomerization

In the presence of a strong Lewis acid (e.g., AlCl₃) or Brønsted acid and heat, dihalogenated benzenes can undergo isomerization. This process allows for the interconversion of ortho, meta, and para isomers, eventually reaching a thermodynamic equilibrium.

The mechanism is believed to proceed via an intramolecular 1,2-shift of a halogen atom through a cationic intermediate:

Protonation/Coordination: A proton or Lewis acid coordinates to the aromatic ring, forming a resonance-stabilized carbocation known as a benzenium ion (or Wheland intermediate).

1,2-Halogen Shift: The halogen atom migrates to an adjacent carbon atom within the benzenium ion. This is the key isomerization step.

Deprotonation/De-coordination: Loss of a proton or the Lewis acid restores the aromaticity of the ring, yielding an isomer of the original dihalobenzene.

For this compound, these conditions could potentially lead to the migration of either the bromine or chlorine atom to form other isomers, such as 3-bromo-1-chloro-2-(difluoromethyl)benzene.

cine- and tele-Substitution Mechanisms

While fundamentally substitution reactions, cine- and tele-substitutions result in products where the incoming group is positioned on a different carbon atom than the one that bore the leaving group, leading to an isomerized product.

cine-Substitution: This typically occurs when the entering group takes a position adjacent to the one occupied by the leaving group. A common mechanism involves the formation of a highly reactive aryne intermediate. Treatment of an aryl halide with an exceptionally strong base (e.g., NaNH₂) can induce elimination of H-X to form an aryne. Nucleophilic addition to the aryne can occur at either of the two carbons of the formal triple bond, leading to a mixture of ipso- (at the original position) and cine-substitution products.

tele-Substitution: This is a rarer process where the entering group attaches to a position more than one atom away from the leaving group. These reactions are observed in highly activated systems, such as nitroarenes or certain organometallic complexes, and proceed through addition-elimination mechanisms involving charged intermediates.

The following table summarizes the key features of these rearrangement and isomerization mechanisms.

| Mechanism | Conditions | Key Intermediate | Driving Force | Outcome for Halogen Position |

| Halogen Dance | Strong Base (e.g., LDA) | Aryl Anion / Organometallic | Formation of the most stable aryl anion | Migration to a new ring position |

| Acid-Catalyzed Isomerization | Strong Acid (e.g., AlCl₃), Heat | Benzenium Ion (Carbocation) | Thermodynamic equilibrium of isomers | Interconversion of o-, m-, p- isomers |

| cine-Substitution | Very Strong Base (e.g., NaNH₂) | Aryne | Reactivity of the aryne intermediate | Substitution adjacent to the original position |

Spectroscopic and Computational Elucidation of Structure and Reactivity of 4 Bromo 1 Chloro 2 Difluoromethyl Benzene

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. For a molecule like 4-Bromo-1-chloro-2-(difluoromethyl)benzene, a combination of Nuclear Magnetic Resonance (NMR) and Vibrational (IR and Raman) spectroscopy would provide a complete picture of its atomic connectivity and bonding characteristics.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The three aromatic protons are in unique chemical environments and would therefore produce three separate signals. Their chemical shifts are influenced by the electronic effects of the substituents. The chlorine, bromine, and difluoromethyl groups are all electron-withdrawing, which would shift the aromatic proton signals downfield (higher ppm) compared to unsubstituted benzene (B151609). The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule. This includes six distinct signals for the aromatic carbons and one for the difluoromethyl carbon. The chemical shifts of the aromatic carbons can be predicted by considering the additive effects of the substituents. sci-hub.senih.gov Carbons directly bonded to the electronegative halogen and difluoromethyl groups (ipso-carbons) would show the most significant shifts. nih.gov The carbon of the -CHF₂ group would also exhibit a characteristic shift and would appear as a triplet due to one-bond coupling with the two fluorine atoms.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Influencing Factors |

|---|---|---|---|

| Aromatic H (x3) | 7.0 - 8.0 | Doublet, Doublet of doublets | Electron-withdrawing effects of Cl, Br, and CHF₂ |

| -CHF₂ | 6.5 - 7.5 | Triplet (¹JHF) | Coupling to two ¹⁹F nuclei |

| Aromatic C (x6) | 110 - 140 | Singlet | Substituent effects on the benzene ring nih.gov |

| -CHF₂ | 110 - 125 | Triplet (¹JCF) | Directly bonded to two electronegative F atoms |

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to specific bond vibrations. Key expected frequencies include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring. longdom.org

C-F stretching: Strong and intense absorptions are expected from the difluoromethyl group, likely in the 1200-1000 cm⁻¹ region. spectroscopyonline.com

C-Cl stretching: A strong band in the 800-600 cm⁻¹ range. spectroscopyonline.com

C-Br stretching: A strong band typically found at lower wavenumbers, in the 650-550 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching vibrations of the C-Cl and C-Br bonds would also be observable. The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1200 - 1000 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

| C-Br stretch | 650 - 550 | Strong |

Quantum Chemical Calculations and Theoretical Modeling

In the absence of extensive experimental data, quantum chemical calculations provide a powerful means to predict and understand the molecular properties of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. cam.ac.uk A typical DFT calculation for this compound would begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing accurate predictions of bond lengths, bond angles, and dihedral angles. cnr.ityoutube.com Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used for such calculations on halogenated organic molecules, yielding reliable results. nih.govnih.gov From the optimized geometry, various electronic properties, including the dipole moment and total energy, can be calculated. nih.gov

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between bonded atoms (e.g., C-C, C-H, C-Br, C-Cl, C-F). |

| Bond Angles (°) | The angle formed between three connected atoms. |

| Dihedral Angles (°) | The torsional angle between four atoms, defining the molecule's conformation. |

| Total Energy (Hartree) | The total electronic energy of the molecule at its optimized geometry. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule resulting from its charge distribution. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO: This orbital is associated with the molecule's capacity to act as an electron donor (a nucleophile).

LUMO: This orbital relates to the molecule's ability to act as an electron acceptor (an electrophile).

For this compound, the presence of three strongly electron-withdrawing groups (Br, Cl, CHF₂) is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. rsc.org A lower HOMO energy suggests the molecule is a weaker nucleophile. A lower LUMO energy indicates it is a better electron acceptor, making the aromatic ring more susceptible to nucleophilic aromatic substitution, should a suitable nucleophile and reaction conditions be present. The spatial distribution of the LUMO would highlight the most electrophilic sites on the molecule, which are likely to be the carbon atoms of the aromatic ring. youtube.com

| Concept | Prediction and Implication |

|---|---|

| HOMO Energy | Lowered by electron-withdrawing groups; indicates reduced nucleophilicity. |

| LUMO Energy | Lowered by electron-withdrawing groups; indicates enhanced electrophilicity of the ring. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, related to molecular stability and reactivity. |

| LUMO Distribution | Large lobes on the LUMO will indicate the most probable sites for nucleophilic attack. youtube.com |

The distribution of electrons within a molecule is key to its physical properties and chemical reactivity. A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id

For this compound, the MEP map is predicted to show regions of negative electrostatic potential (typically colored red) concentrated around the highly electronegative chlorine and fluorine atoms. walisongo.ac.idyoutube.com Conversely, regions of positive electrostatic potential (colored blue) would be located around the hydrogen atoms of the aromatic ring. This uneven charge distribution arises from the inductive effects of the halogen and difluoromethyl substituents. This information is valuable for predicting how the molecule will interact with other polar molecules, ions, and biological receptors, highlighting the sites most susceptible to electrophilic or nucleophilic interaction. walisongo.ac.id

| Molecular Region | Predicted Electrostatic Potential | Reason |

|---|---|---|

| Around Fluorine atoms (-CHF₂) | Strongly Negative (Electron-Rich) | High electronegativity of Fluorine. |

| Around Chlorine atom | Negative (Electron-Rich) | High electronegativity of Chlorine. |

| Around Bromine atom | Slightly Negative to Neutral | Electronegative but also polarizable. |

| Aromatic Ring Protons | Positive (Electron-Poor) | Electron density withdrawn by substituents. |

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate details of reaction mechanisms, including the characterization of transition states and intermediates. For a molecule such as this compound, several reaction pathways are plausible, with nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions being the most prominent.

Nucleophilic Aromatic Substitution (SNAr):

The benzene ring in this compound is rendered electron-deficient by the inductive effects of the halogen atoms and the difluoromethyl group, making it susceptible to nucleophilic attack. Computational studies on similar electron-poor haloarenes have been instrumental in distinguishing between the classical two-step SNAr mechanism and a concerted (cSNAr) pathway. nih.gov

The classical SNAr mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Halide ion is subsequently eliminated in the second step. Computational modeling of this pathway for analogous compounds typically involves:

Locating the Meisenheimer Complex: Optimization of the geometry of the intermediate formed by the addition of a nucleophile.

Calculating Transition States: Identifying the transition state structures for both the formation and the breakdown of the Meisenheimer complex.

Energy Profile Mapping: Constructing a reaction coordinate diagram that illustrates the relative energies of the reactants, intermediates, transition states, and products.

Recent computational and experimental work has also highlighted the existence of a concerted SNAr (cSNAr) mechanism, where the bond-forming and bond-breaking steps occur simultaneously through a single transition state. nih.gov DFT calculations are crucial in differentiating these pathways by searching for a stable intermediate; the absence of a local minimum on the potential energy surface between reactants and products suggests a concerted mechanism. researchgate.net For this compound, a key question for computational investigation would be the regioselectivity of nucleophilic attack, specifically whether the chloro or bromo substituent is preferentially displaced. Theoretical calculations can predict the activation barriers for both pathways, providing insight into the likely experimental outcome.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental transformations for C-C bond formation. rsc.org The reactivity of aryl halides in these reactions is critically dependent on the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. researchgate.net

Computational studies, primarily using DFT, have been extensively applied to elucidate the mechanisms of these reactions for various haloarenes. rsc.orgresearchgate.netresearchgate.net Key aspects investigated include:

Oxidative Addition Barriers: Calculation of the activation energy for the insertion of a palladium(0) complex into the C-Br and C-Cl bonds. This is often the rate-determining step. nih.gov

Ligand Effects: Modeling how different phosphine (B1218219) ligands influence the geometry and energetics of the catalytic cycle intermediates and transition states.

Transmetalation and Reductive Elimination: Investigating the subsequent steps of the catalytic cycle to provide a complete mechanistic picture. nih.gov

For this compound, a primary focus of computational investigation would be to determine the relative activation barriers for the oxidative addition at the C-Br versus the C-Cl bond. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond, a trend that can be quantified through calculation of bond dissociation energies (BDEs). researchgate.net

| Substrate | Reaction Type | Computational Method | Calculated ΔG‡ (kcal/mol) for C-Br | Calculated ΔG‡ (kcal/mol) for C-Cl |

|---|---|---|---|---|

| Bromobenzene | Suzuki-Miyaura | DFT (M06-L) | ~19.3 | N/A |

| Chlorobenzene | Suzuki-Miyaura | DFT (B3LYP) | N/A | >25 |

| 4-Bromotoluene | Generic Cross-Coupling | DFT (Generic) | Lower Barrier | N/A |

| 4-Chlorotoluene | Generic Cross-Coupling | DFT (Generic) | N/A | Higher Barrier |

Correlation of Theoretical Predictions with Experimental Observations in Reactivity Studies

A critical validation of computational models is their ability to accurately predict and explain experimental results. In the context of the reactivity of substituted haloarenes, a strong correlation between theoretical predictions and experimental observations is often found.

Regioselectivity:

In molecules with multiple potential reaction sites, such as this compound, computational chemistry can be a powerful predictive tool for regioselectivity.

In SNAr reactions, the relative stability of the possible Meisenheimer intermediates and the corresponding transition state energies can predict which halide is the preferred leaving group. The electron-withdrawing difluoromethyl group at the ortho position would stabilize the negative charge in the Meisenheimer complex, activating both halides for substitution. libretexts.org

In palladium-catalyzed cross-coupling, the calculated bond dissociation energies (BDEs) and oxidative addition activation barriers for the C-Br and C-Cl bonds can be directly correlated with experimental product distributions. researchgate.net It is consistently observed, and supported by calculations, that the weaker C-Br bond undergoes oxidative addition more readily than the stronger C-Cl bond, leading to selective coupling at the brominated position.

| Haloarene | Computational Method for BDE | Calculated C-X BDE (kcal/mol) | Experimental Reactivity in Cross-Coupling |

|---|---|---|---|

| Bromobenzene | G3B3 | ~82.6 | High |

| Chlorobenzene | G3B3 | ~97.5 | Moderate to Low |

| Iodobenzene | G3B3 | ~68.2 | Very High |

Reaction Rates and Conditions:

Theoretical calculations of activation energy barriers (ΔG‡) provide a quantitative measure of reaction kinetics. A higher calculated activation barrier corresponds to a slower reaction rate, often requiring more forcing experimental conditions (e.g., higher temperatures). For instance, DFT studies on Suzuki-Miyaura reactions of aryl sulfamates have shown that the oxidative addition step is turnover-limiting. nih.gov The calculated barriers for these reactions explain why elevated temperatures are necessary for less activated substrates. nih.gov Similarly, for this compound, computational models could predict the temperature and catalyst systems required to achieve efficient cross-coupling at either the C-Br or the C-Cl bond.

By combining experimental data from analogous systems with insights from computational studies, a robust framework for understanding the reactivity of this compound can be established. Theoretical models not only rationalize observed phenomena but also guide the design of new synthetic methodologies.

4 Bromo 1 Chloro 2 Difluoromethyl Benzene As a Versatile Synthetic Intermediate in Chemical Research

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

4-Bromo-1-chloro-2-(difluoromethyl)benzene serves as a highly valuable and versatile precursor in the synthesis of intricate fluorinated organic molecules. The strategic placement of three distinct functional handles—a bromine atom, a chlorine atom, and a difluoromethyl group—on the benzene (B151609) ring allows for a programmed, stepwise elaboration of the molecular scaffold. This controlled reactivity is paramount in modern synthetic chemistry, where the efficient construction of complex architectures is a primary goal. The presence of the difluoromethyl group is particularly significant, as this moiety is increasingly recognized for its ability to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making it a desirable feature in pharmaceuticals and agrochemicals. cas.cn

Incorporation into Multifunctionalized Aromatic and Heteroaromatic Systems

The distinct reactivity of the halogen atoms on the this compound ring is the cornerstone of its utility in synthesizing multifunctionalized aromatic and heteroaromatic systems. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common transition-metal-catalyzed cross-coupling reactions. nbinno.com This reactivity difference enables chemists to selectively functionalize the bromine position while leaving the chlorine atom intact for subsequent transformations.

For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be performed at the C-Br bond. nbinno.com This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 4-position of the benzene ring. The resulting chlorinated difluoromethyl-biphenyl or -styrene derivatives can then undergo a second coupling reaction at the less reactive C-Cl position, thereby creating highly substituted and complex aromatic structures. This stepwise approach provides a powerful tool for building molecular complexity from a relatively simple starting material.

Role in the Construction of Advanced Building Blocks

Beyond its direct incorporation into large molecules, this compound is instrumental in the construction of advanced, highly functionalized building blocks. nbinno.com These intermediates are designed for use in subsequent, often more complex, synthetic endeavors. For example, the bromine atom can be converted into other functional groups through lithium-halogen exchange followed by quenching with an electrophile. This can introduce functionalities such as boronic acids, aldehydes, or carboxylic acids, transforming the initial compound into a new, versatile synthetic intermediate.

The difluoromethyl group itself imparts unique properties that are carried through to these advanced building blocks. rsc.org Molecules containing the difluoromethyl motif are of significant interest in medicinal chemistry and materials science. rsc.org Therefore, by using this compound as a starting point, chemists can readily access a library of novel building blocks that possess the desirable electronic and steric properties conferred by the difluoromethyl group.

Strategies for Further Selective Functionalization

The synthetic utility of this compound is significantly enhanced by the ability to selectively functionalize its different reactive sites. Chemists have developed strategies to differentiate the reactivity of the two halogen atoms and to transform the difluoromethyl group, opening avenues to a diverse range of derivatives.

Differentiating Reactivity of Bromine and Chlorine Halogen Atoms

The primary strategy for differentiating the reactivity of the bromine and chlorine atoms lies in the inherent difference in their bond strengths and reactivity in catalytic cycles. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., palladium(0)) than the carbon-chlorine bond. nbinno.comyoutube.com This allows for high chemoselectivity in cross-coupling reactions.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve near-exclusive reaction at the C-Br bond. For example, a standard Suzuki coupling using a palladium catalyst will typically react at the bromine position, leaving the chlorine untouched. Once the desired transformation at the C-Br bond is complete, the chlorine atom can be targeted for a second reaction, often by using more forcing conditions or a more active catalyst system designed for C-Cl bond activation. This orthogonal reactivity is a powerful tool for the controlled, site-selective synthesis of polysubstituted aromatic compounds.

Table 1: Relative Reactivity of Carbon-Halogen Bonds

| Bond Type | Bond Strength (kJ/mol) | General Reactivity Trend in Cross-Coupling |

|---|---|---|

| C-F | 485 | Least Reactive |

| C-Cl | 328 | Less Reactive |

| C-Br | 276 | More Reactive |

| C-I | 240 | Most Reactive |

Data sourced from representative bond dissociation energies. youtube.com

Transformations of the Difluoromethyl Group for Diverse Derivatives

While the difluoromethyl (CF2H) group is generally considered robust, recent advances in fluorine chemistry have provided methods for its transformation. nih.gov These transformations, often involving C-F bond activation, can lead to a variety of valuable derivatives. One emerging strategy is defluorinative functionalization, where a C-F bond is selectively cleaved and replaced with another bond. nih.govscispace.com

For example, under specific reductive conditions, it is possible to achieve hydrodefluorination, converting the difluoromethyl group into a monofluoromethyl group (CH2F). nih.gov Furthermore, radical-based methods can be employed to functionalize the C-H bond of the difluoromethyl group. The highly polarized C-H bond in the CF2H group makes it a potential hydrogen bond donor, a characteristic that is of interest in medicinal chemistry. rsc.org While transformations of the difluoromethyl group are less common than those involving the halogen atoms, they represent a cutting-edge area of research for creating novel fluorinated molecules. nih.govscispace.com

Case Studies in Contemporary Organic Synthesis Utilizing Halogenated Difluoromethylbenzenes

The synthetic utility of halogenated difluoromethylbenzenes is demonstrated in numerous applications across contemporary organic synthesis, particularly in the creation of molecules for the pharmaceutical and agrochemical industries. acs.org

One prominent example is the use of related building blocks in the synthesis of complex heterocyclic systems. For instance, a halogenated difluoromethylbenzene derivative can undergo a palladium-catalyzed Buchwald-Hartwig amination at the more reactive C-Br site to couple with a nitrogen-containing heterocycle. The remaining C-Cl bond can then be used as a handle for a subsequent Suzuki coupling to introduce an additional aryl group. This strategy allows for the rapid assembly of highly decorated, multi-ring systems that are common scaffolds for biologically active compounds.

In another case study, a bromo-chloro-difluoromethylbenzene isomer was utilized in the synthesis of a novel pesticide. The bromine was first converted to an iodo group to further enhance its reactivity in a subsequent coupling reaction. nih.gov This intermediate then underwent a metal-catalyzed coupling reaction to form a key C-C bond, constructing the core of the target molecule. The difluoromethyl group was crucial for achieving the desired biological activity, highlighting its role as a bioisostere for other functional groups. rsc.org

These examples underscore the strategic importance of halogenated difluoromethylbenzenes as versatile intermediates. The ability to perform selective, stepwise functionalization at the different halogen positions, combined with the beneficial properties imparted by the difluoromethyl group, makes these compounds powerful tools in the hands of synthetic organic chemists.

常见问题

Q. What safety protocols should be followed when handling 4-Bromo-1-chloro-2-(difluoromethyl)benzene in laboratory settings?

- Methodological Answer : Due to its acute toxicity (H300-H302) and environmental hazards (H400-H402), strict safety measures are required:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and sealed goggles. Avoid latex gloves due to permeability risks.

- Ventilation : Handle in a fume hood with >0.5 m/s airflow to prevent inhalation .

- Storage : Store in inert, airtight containers at 2–8°C, away from oxidizing agents and moisture. Label containers with GHS hazard pictograms (e.g., skull and crossbones) .

- Spill Management : Neutralize spills with sodium bicarbonate or vermiculite, then dispose as hazardous waste (UN 3077) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Two primary methods are documented:

Electrophilic Aromatic Substitution : React 1-chloro-2-(difluoromethyl)benzene with bromine in the presence of FeBr₃ at 40–60°C. Monitor regioselectivity via in situ NMR to avoid over-bromination .

Cross-Coupling : Use Suzuki-Miyaura coupling with a boronic ester intermediate (e.g., 2-(difluoromethyl)phenylboronic acid) and 1-bromo-4-chlorobenzene. Optimize Pd(PPh₃)₄ catalyst loading (1–3 mol%) to minimize Pd residues .

Q. Which analytical techniques are optimal for confirming the identity and purity of this compound?

- Methodological Answer :

- GC-MS : For purity assessment (>97% by GC with FID detection) and volatile impurity profiling .

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., δ ~7.2 ppm for aromatic protons, δ 110–120 ppm for CF₂ in ¹³C) .

- Elemental Analysis : Validate C/H/Br/Cl/F ratios (theoretical: C 39.2%, H 1.8%, Br 34.8%, Cl 15.4%, F 8.8%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The CF₂ group exhibits strong electron-withdrawing effects (-I) due to high electronegativity, which:

- Reduces Basicity : Adjacent substituents (e.g., amines in derivatives) show pKa shifts of 1–2 units, impacting solubility in polar solvents .

- Stabilizes Transition States : Enhances SNAr reactivity at the para-chloro position. DFT calculations (B3LYP/6-31G*) show a 15–20% reduction in activation energy compared to non-fluorinated analogs .

- Conformational Effects : Rotational barriers of the CF₂ group (measured via VT-NMR) influence crystal packing and solubility .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature:

- Experimental Design : Use a standardized shake-flask method at 25°C. For DMSO, solubility ranges from 50–70 mg/mL, while in hexane, it is <1 mg/mL. Conflicting reports may stem from residual water content (>0.1% reduces solubility by 30%) .

- Data Reconciliation : Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity (δD=18.1, δP=5.2, δH=4.3) .

Q. What strategies mitigate byproduct formation during its use as a pharmaceutical intermediate (e.g., in dapagliflozin synthesis)?

- Methodological Answer : Key impurities include 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (up to 0.5% by HPLC):

- Process Optimization : Reduce residual 4-ethoxybenzyl chloride via fractional distillation (bp 215–220°C) before coupling .

- Chromatographic Monitoring : Use RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm to track impurities. LOD for major byproduct: 0.05% .

Q. How does the compound’s stability vary under thermal or photolytic stress?

- Methodological Answer :

- Thermal Degradation : At 80°C, decomposition occurs via C-Br bond cleavage (t₁/₂=48 hrs). Activation energy (Ea=85 kJ/mol) calculated via Arrhenius plots .

- Photolysis : UV light (254 nm) induces radical formation (EPR-confirmed), leading to dimerization. Store in amber glass to suppress degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。